molecular formula C8H8N6O B035090 7-(2-Cyanoethyl)guanine CAS No. 100234-52-4

7-(2-Cyanoethyl)guanine

Cat. No.: B035090
CAS No.: 100234-52-4
M. Wt: 204.19 g/mol
InChI Key: OQYRRCAUSYFSCL-UHFFFAOYSA-N
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Description

7-(2-Cyanoethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the addition of a cyanoethyl group at the seventh position of the guanine molecule. It is of particular interest in the field of chemical biology due to its potential interactions with DNA and its implications in carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Cyanoethyl)guanine typically involves the reaction of deoxyguanosine with 2-(N-carbethoxy-N-nitrosamino)propionitrile. This reaction is carried out under controlled conditions to ensure the selective addition of the cyanoethyl group at the seventh position of the guanine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-(2-Cyanoethyl)guanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can produce a variety of substituted guanine compounds .

Scientific Research Applications

7-(2-Cyanoethyl)guanine has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(2-Cyanoethyl)guanine exerts its effects involves its interaction with DNA. The cyanoethyl group can form adducts with DNA, leading to structural changes that may result in mutations or other genetic alterations. These interactions are crucial in understanding the compound’s role in carcinogenesis and its potential as a therapeutic target .

Comparison with Similar Compounds

Uniqueness: 7-(2-Cyanoethyl)guanine is unique due to its specific positioning of the cyanoethyl group, which influences its interaction with DNA differently compared to other derivatives. This unique positioning makes it a valuable tool in studying specific types of DNA damage and repair mechanisms .

Properties

IUPAC Name

3-(2-amino-6-oxo-1H-purin-7-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-2-1-3-14-4-11-6-5(14)7(15)13-8(10)12-6/h4H,1,3H2,(H3,10,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYRRCAUSYFSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC#N)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143045
Record name 7-(2-Cyanoethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100234-52-4
Record name 7-(2-Cyanoethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Cyanoethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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